molecular formula C12H15ClN2O3S B2809645 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride CAS No. 1410793-13-3

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride

Cat. No. B2809645
M. Wt: 302.77
InChI Key: PYIJEOPNEUVOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions under which the compound reacts.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.


Scientific Research Applications

Synthesis and Biological Activities

  • A study by 郭瓊文 (2006) involved synthesizing derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as thrombin-receptor antagonists. This included reactions with thionyl chloride and subsequent formation of compounds like 3-(1-Benzyl-1H-indazol-3-yl)benzamide, which showed selective anti-proliferatory activities for specific cancer cells (郭瓊文, 2006).

Synthesis Techniques

  • Wayne E. Conrad et al. (2011) explored the Davis-Beirut reaction to yield N(1),N(2)-disubstituted-1H-indazolones, a diverse set of compounds poised for diversification, highlighting the synthetic utility of these compounds in creating a variety of electrophiles (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Anti-Inflammatory Properties

Catalytic Synthesis

  • The work by Yanhong Jiang and Chaoguo Yan (2016) illustrates the use of indium chloride as a Lewis acid catalyst in synthesizing functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides, showcasing the role of catalysis in the synthesis of complex organic compounds (Jiang & Yan, 2016).

Novel Synthesis Approaches

  • Meina Liu et al. (2013) demonstrated the nucleophilic thiol-Michael chemistry for synthesizing mono- and di-functional exo-7-oxanorbornenes, further expanding the versatility of 1H-indazole-based compounds in creating hyperbranched polymers (Liu, Tan, Burford, & Lowe, 2013).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with the compound.


Future Directions

This involves studying the potential future applications of the compound and areas where further research is needed.


properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-12(16)11-9-3-1-2-4-10(9)15(14-11)8-5-6-19(17,18)7-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIJEOPNEUVOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.